(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
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Overview
Description
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a synthetic organic compound It is a derivative of pentofuranose, a five-membered ring sugar, and is characterized by the presence of fluorine and methyl groups at specific positions on the sugar ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate typically involves multiple steps. One common method starts with the transformation of (2R)-2-deoxy-2-fluoro-2-methyl-D-ribonolactone into (2R)-2-deoxy-2-fluoro-2-methyl-D-ribofuranosyl chloride. This intermediate is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of chlorobenzene as a solvent is common, although its corrosive nature requires special handling .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.
Scientific Research Applications
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its structural similarity to nucleosides.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate involves its interaction with specific molecular targets. In biological systems, it may mimic natural nucleosides and interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-fluoro-2-methyl-D-ribofuranosyl Chloride: Similar structure but lacks the dibenzoate groups.
2-Deoxy-2,2-difluoro-D-erythro-pentofuranosyl Chloride: Contains an additional fluorine atom.
Uniqueness
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is unique due to the presence of both fluorine and methyl groups, as well as the dibenzoate ester groups. These structural features confer specific chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
1199809-23-8 |
---|---|
Molecular Formula |
C₂₀H₁₈ClFO₅ |
Molecular Weight |
392.81 |
Origin of Product |
United States |
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